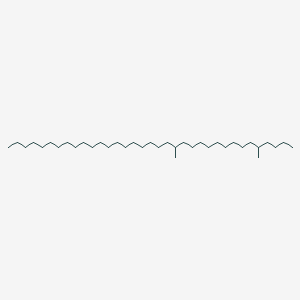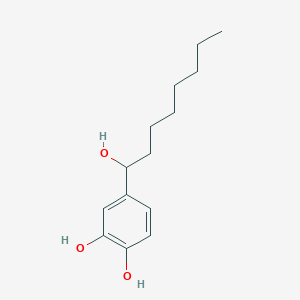
4-(1-Hydroxyoctyl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Hydroxyoctyl)benzene-1,2-diol is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a hydroxyoctyl group at the fourth position and two hydroxyl groups at the first and second positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxyoctyl)benzene-1,2-diol can be achieved through several methods. One common approach involves the hydroxylation of an appropriate precursor, such as 4-octylphenol, using oxidizing agents like hydrogen peroxide in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the addition of hydroxyl groups to the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity, leading to higher yields of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Hydroxyoctyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Metal hydrides such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrocarbons with reduced hydroxyl groups.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
4-(1-Hydroxyoctyl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-(1-Hydroxyoctyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s hydrophobic octyl group may facilitate its incorporation into lipid membranes, influencing membrane dynamics and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (1,2-Dihydroxybenzene): Similar structure with two hydroxyl groups on the benzene ring.
Hydroquinone (1,4-Dihydroxybenzene): Another dihydroxybenzene isomer with hydroxyl groups at the para positions.
Resorcinol (1,3-Dihydroxybenzene): Dihydroxybenzene isomer with hydroxyl groups at the meta positions.
Uniqueness
4-(1-Hydroxyoctyl)benzene-1,2-diol is unique due to the presence of the long hydrophobic octyl chain, which imparts distinct physicochemical properties compared to other dihydroxybenzene derivatives. This structural feature can influence the compound’s solubility, reactivity, and interactions with biological systems, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
118198-70-2 |
|---|---|
Formule moléculaire |
C14H22O3 |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
4-(1-hydroxyoctyl)benzene-1,2-diol |
InChI |
InChI=1S/C14H22O3/c1-2-3-4-5-6-7-12(15)11-8-9-13(16)14(17)10-11/h8-10,12,15-17H,2-7H2,1H3 |
Clé InChI |
PESKZSBBCIPFPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C1=CC(=C(C=C1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



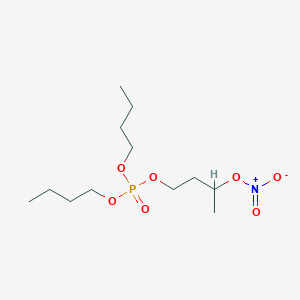
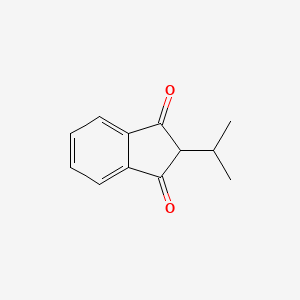
![Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol](/img/structure/B14284436.png)
![5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14284445.png)
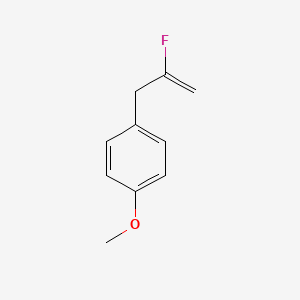

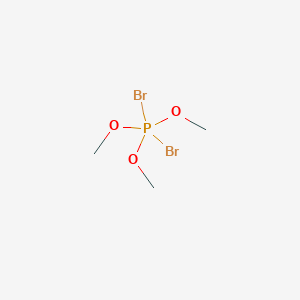
![[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid](/img/structure/B14284477.png)
![1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene](/img/structure/B14284478.png)
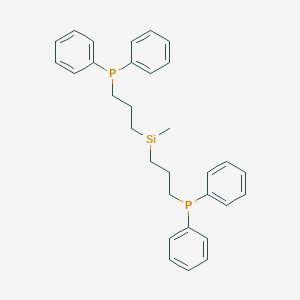
![1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane](/img/structure/B14284493.png)

